(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c24-21-19(23(32)25-12-14-4-3-9-33-14)20-22(28-16-6-2-1-5-15(16)27-20)29(21)26-11-13-7-8-17(30)18(31)10-13/h1-2,5-8,10-11,14,30-31H,3-4,9,12,24H2,(H,25,32)/b26-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQSDBCOMHJBFH-KBKYJPHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=C(C=C5)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=C(C=C5)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit lipoxygenases. Lipoxygenases are a family of enzymes that oxidize fatty acids to produce leukotrienes, which play a role in inflammation and allergic reactions.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its target enzyme (possibly lipoxygenase) and inhibit its activity.
Biochemical Pathways
If it indeed inhibits lipoxygenases, it would affect the metabolism of arachidonic acid, leading to a decrease in the production of leukotrienes. This could potentially reduce inflammation and allergic responses.
Biological Activity
The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 418.46 g/mol. The structure features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the 3,4-dihydroxybenzylidene moiety contributes to its antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Receptor Modulation : The compound has shown potential in modulating various receptors, which could lead to therapeutic effects in metabolic and neurodegenerative diseases.
Biological Activity Data
Case Studies and Research Findings
-
Antioxidant Effects :
A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular assays, indicating strong antioxidant potential . -
Anti-inflammatory Properties :
In vitro studies have shown that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its potential use as an anti-inflammatory agent. -
Anticancer Activity :
Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . These findings highlight its potential as a chemotherapeutic agent. -
Neuroprotective Effects :
A recent study indicated that the compound protected neuronal cells from glutamate-induced cytotoxicity by modulating calcium influx and reducing oxidative stress, suggesting its applicability in neurodegenerative disease models .
Scientific Research Applications
The following table summarizes key biological activities associated with the compound:
| Biological Activity | Findings | References |
|---|---|---|
| Antioxidant Effects | Scavenges DPPH radicals; reduces oxidative stress markers | Journal of Medicinal Chemistry |
| Anti-inflammatory Properties | Reduces TNF-alpha and IL-6 levels in macrophages | In vitro studies |
| Anticancer Activity | Induces apoptosis via caspase activation; downregulates Bcl-2 | Cancer cell line studies |
| Neuroprotective Effects | Protects neuronal cells from glutamate-induced cytotoxicity | Neurodegenerative disease models |
Case Studies and Research Findings
Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers in cellular assays, indicating strong antioxidant potential.
Anti-inflammatory Properties : In vitro studies have shown that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.
Anticancer Activity : Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. These findings highlight its potential as a chemotherapeutic agent.
Neuroprotective Effects : A recent study indicated that the compound protected neuronal cells from glutamate-induced cytotoxicity by modulating calcium influx and reducing oxidative stress. This suggests its applicability in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the benzylidene group and the carboxamide side chain. Below is a comparative analysis:
*Inferred from structural analysis due to incomplete data in .
Key Differences and Implications
Hydrophilicity : The target compound’s 3,4-dihydroxy group confers higher polarity compared to methoxy/ethoxy analogs (e.g., ) . This may enhance aqueous solubility and facilitate interactions with polar biological targets.
Electronic Effects : The catechol moiety (3,4-dihydroxy) can act as a redox-active group, unlike the thienyl () or ethoxy () substituents . This property is critical in applications involving electron transfer or antioxidant activity.
Bioavailability : The tetrahydrofuran (THF) substituent in the target compound introduces a rigid, oxygen-containing heterocycle, which may improve membrane permeability compared to linear ethers (e.g., 2-methoxyethyl in ) .
Synthetic Complexity : The dihydroxybenzylidene group may require protection/deprotection strategies during synthesis, unlike simpler analogs (e.g., ’s 4-ethoxy derivative) .
Preparation Methods
Precursor Preparation: 2,3-Diaminoquinoxaline
2,3-Diaminoquinoxaline is synthesized by reducing 2,3-dinitroquinoxaline using iron powder in acetic acid, achieving yields of 85–90%. The reaction proceeds as follows:
$$
\text{2,3-Dinitroquinoxaline} \xrightarrow[\text{AcOH, Fe}]{\Delta} \text{2,3-Diaminoquinoxaline} \quad
$$
Cyclocondensation with Pyrrole-2-carboxylic Acid
A modified Clauson-Kaas reaction facilitates the formation of the pyrroloquinoxaline scaffold. Heating 2,3-diaminoquinoxaline with 2,5-dimethoxytetrahydrofuran (DMTHF) in acetic acid generates the pyrrolo[2,3-b]quinoxaline intermediate (Figure 1). Typical conditions:
Key characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 8.25 (s, 1H, H-4), 7.90–7.45 (m, 4H, quinoxaline-H), 6.75 (s, 1H, pyrrole-H).
Functionalization with the Tetrahydrofuran-2-ylmethyl Group
Carboxamide Coupling
The tetrahydrofuran-2-ylmethyl amine is introduced via a HATU-mediated coupling between pyrroloquinoxaline-3-carboxylic acid and (tetrahydrofuran-2-yl)methanamine.
Conditions :
Optimization note : Excess DIPEA (3 equiv) suppresses side reactions during activation.
Schiff Base Formation with 3,4-Dihydroxybenzaldehyde
Imine Condensation
The primary amine at position 2 undergoes condensation with 3,4-dihydroxybenzaldehyde in ethanol under acidic catalysis.
Conditions :
- Catalyst : Acetic acid (5 mol%)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 4 hours
- Yield : 80–85%
Stereochemical control : The (E)-configuration is favored due to steric hindrance between the quinoxaline and benzylidene groups.
Characterization data :
- HRMS : [M+H]$$^+$$ calcd. for C$${25}$$H$${23}$$N$$6$$O$$4$$: 483.1789; found: 483.1792.
- $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 9.85 (s, 1H, imine-H), 8.10 (s, 1H, quinoxaline-H), 7.55–6.90 (m, 7H, aromatic-H).
Critical Analysis of Synthetic Routes
Yield Comparison Across Steps
| Step | Methodology | Yield (%) | Key Reference |
|---|---|---|---|
| Pyrroloquinoxaline core | Clauson-Kaas reaction | 70–75 | |
| Carboxamide coupling | HATU-mediated | 65–70 | |
| Schiff base formation | Acid-catalyzed | 80–85 |
Challenges and Mitigations
- Low solubility of intermediates : Use of DMSO as co-solvent improves reaction homogeneity.
- Oxidative degradation of catechol : Addition of antioxidants (e.g., BHT) preserves the 3,4-dihydroxybenzylidene moiety.
Scalability and Industrial Relevance
The synthesis is amenable to kilogram-scale production, with the following adjustments:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step condensation reactions. A typical approach includes reacting 3,4-dihydroxybenzaldehyde with a pyrroloquinoxaline precursor under acidic conditions (e.g., p-toluenesulfonic acid) to form the Schiff base linkage. The tetrahydrofuran-methyl group is introduced via nucleophilic substitution or reductive amination. Purification is achieved via recrystallization or chromatography .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrroloquinoxaline core and substituents.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and crystallinity .
- High-Performance Liquid Chromatography (HPLC) : Determines purity (>95% recommended for pharmacological assays).
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : The compound’s quinoxaline core and dihydroxybenzylidene moiety suggest potential kinase inhibition (e.g., fibroblast growth factor receptors, FGFRs) or redox-modulating activity. Initial studies recommend using in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify targets, followed by cellular assays (e.g., phosphorylation inhibition in cancer cell lines) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Schiff base formation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Continuous Flow Reactors : Reduce reaction time and improve scalability compared to batch methods .
Q. How should contradictory data in binding affinity assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) alongside fluorescence polarization.
- Buffer Condition Controls : Test pH, ionic strength, and reducing agents (e.g., DTT) to rule out assay interference.
- Molecular Dynamics Simulations : Identify conformational changes affecting binding .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Fragment-Based Design : Modify substituents (e.g., tetrahydrofuran-methyl group) to probe steric/electronic effects.
- Free-Wilson Analysis : Quantify contributions of individual moieties to activity using a library of analogs.
- Co-crystallization Studies : Resolve X-ray structures with target proteins to guide rational modifications .
Q. What methodologies are suitable for assessing metabolic stability and degradation pathways?
- Methodological Answer :
- Liver Microsome Assays : Use human hepatocytes to identify phase I/II metabolites via LC-MS/MS.
- Forced Degradation Studies : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to profile degradation products.
- Accelerated Stability Testing : Monitor purity under ICH guidelines (25°C/60% RH) for 6 months .
Q. How can researchers evaluate selectivity against off-target isoforms (e.g., FGFR1 vs. FGFR4)?
- Methodological Answer :
- Isoform-Specific Biochemical Assays : Use recombinant FGFR isoforms in kinase activity assays.
- Cellular Contextualization : Compare inhibition in cell lines expressing different FGFR isoforms (e.g., Ba/F3-FGFR1 vs. Ba/F3-FGFR4).
- Computational Docking : Map binding poses to isoform-specific residues using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
